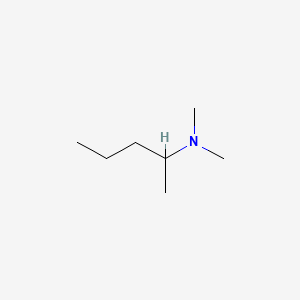![molecular formula C7H10NO3P B14616796 Phosphonic acid, [(phenylamino)methyl]- CAS No. 60558-59-0](/img/structure/B14616796.png)
Phosphonic acid, [(phenylamino)methyl]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Phosphonic acid, [(phenylamino)methyl]- is a compound that has garnered significant interest due to its unique chemical structure and diverse applications. This compound is characterized by the presence of a phosphonic acid group bonded to a phenylamino group via a methylene bridge. The phosphonic acid group is known for its ability to form strong bonds with metals and other substrates, making it useful in various industrial and scientific applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: Phosphonic acid, [(phenylamino)methyl]- can be synthesized through several methods. One common approach involves the reaction of phenylamine with formaldehyde and phosphorous acid. This reaction typically occurs under acidic conditions and may require a catalyst to proceed efficiently . Another method involves the use of dialkyl phosphonates, which can be dealkylated under acidic conditions or using the McKenna procedure, a two-step reaction involving bromotrimethylsilane followed by methanolysis .
Industrial Production Methods: In industrial settings, the production of phosphonic acid, [(phenylamino)methyl]- often involves large-scale reactions using similar synthetic routes. The use of catalysts, microwaves, or ultrasounds can enhance reaction yields and reduce reaction times . These methods ensure the efficient production of the compound in quantities sufficient for commercial applications.
Chemical Reactions Analysis
Types of Reactions: Phosphonic acid, [(phenylamino)methyl]- undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of the phosphonic acid group, which can interact with a wide range of reagents .
Common Reagents and Conditions: Common reagents used in reactions with phosphonic acid, [(phenylamino)methyl]- include oxidizing agents such as hydrogen peroxide and reducing agents like sodium borohydride. Substitution reactions often involve halogenating agents or nucleophiles .
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield phosphonic acid derivatives with additional oxygen atoms, while reduction reactions can produce simpler phosphonic acid compounds .
Scientific Research Applications
Phosphonic acid, [(phenylamino)methyl]- has a wide range of applications in scientific research. In chemistry, it is used as a ligand in coordination chemistry and as a reagent in organic synthesis . In medicine, it is explored for its potential as an anticancer agent and antibiotic . Industrially, it is used as a corrosion inhibitor and in the production of hybrid materials .
Mechanism of Action
The mechanism of action of phosphonic acid, [(phenylamino)methyl]- involves its ability to form strong electrostatic and covalent bonds with target molecules. This interaction can inhibit the activity of certain enzymes by competing for the active site and forming stable complexes . The phosphonic acid group is particularly effective in binding to metal ions, which can disrupt metal-dependent biological processes .
Comparison with Similar Compounds
Phosphonic acid, [(phenylamino)methyl]- is similar to other aminophosphonic acids, such as aminomethylphosphonic acid and aminophenylphosphonic acid . its unique structure, which includes a phenylamino group, distinguishes it from these compounds. This structural difference imparts unique properties, such as enhanced binding affinity and specificity for certain targets .
List of Similar Compounds:- Aminomethylphosphonic acid
- Aminophenylphosphonic acid
- N-phenylamino(2-boronphenyl)-R-methylphosphonic acid
Phosphonic acid, [(phenylamino)methyl]- stands out due to its diverse applications and unique chemical properties, making it a valuable compound in various fields of research and industry.
Properties
CAS No. |
60558-59-0 |
|---|---|
Molecular Formula |
C7H10NO3P |
Molecular Weight |
187.13 g/mol |
IUPAC Name |
anilinomethylphosphonic acid |
InChI |
InChI=1S/C7H10NO3P/c9-12(10,11)6-8-7-4-2-1-3-5-7/h1-5,8H,6H2,(H2,9,10,11) |
InChI Key |
CLFIZNDGXIFHLX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)NCP(=O)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


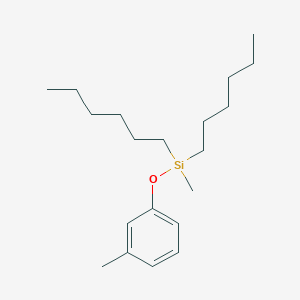


![N-{2-[2-(1-Methylpiperidin-2-yl)ethyl]phenyl}pyridine-3-carboxamide](/img/structure/B14616729.png)
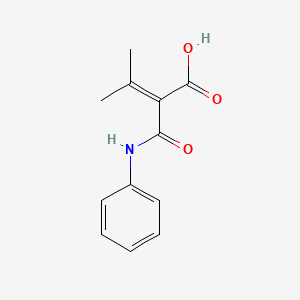
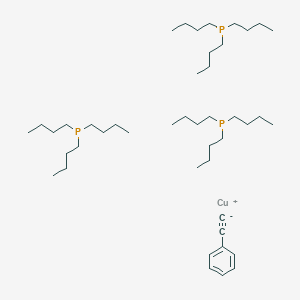
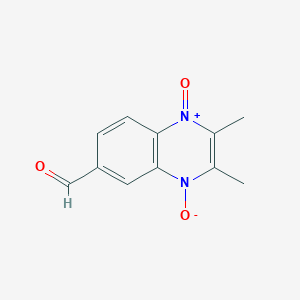
![4-[3-(4-Methoxyphenyl)-3-oxopropyl]benzene-1-carboximidamide](/img/structure/B14616761.png)
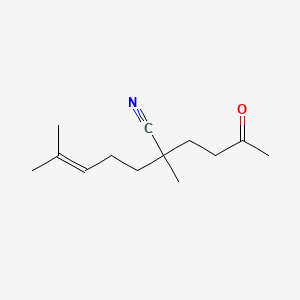
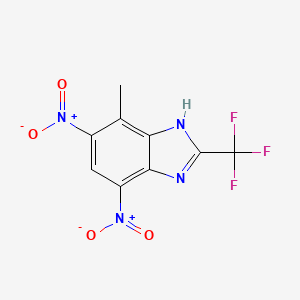
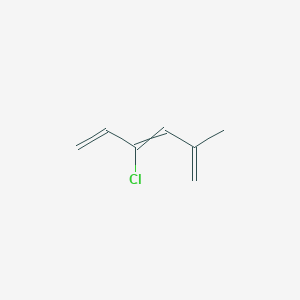
![9-[2-(Prop-1-EN-2-YL)phenyl]anthracene](/img/structure/B14616779.png)

